molecular formula C18H21NO3 B269597 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

カタログ番号 B269597
分子量: 299.4 g/mol
InChIキー: SHPABSKDSGXAQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, also known as TACB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in neuropharmacology. TACB is a cyclic amino acid derivative that has been shown to have significant effects on the central nervous system, specifically in the modulation of dopamine and glutamate receptors. In

作用機序

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid acts as a partial agonist at both dopamine and glutamate receptors, specifically at the D1 and NMDA receptor subtypes. By modulating the activity of these receptors, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid can affect the release of neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
The effects of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid on dopamine and glutamate receptors have been shown to have significant effects on behavior and cognition. In animal studies, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to improve memory and learning, reduce impulsivity and aggression, and decrease drug-seeking behavior. Additionally, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have potential as an antipsychotic agent, reducing the symptoms of schizophrenia in animal models.

実験室実験の利点と制限

One advantage of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is its specificity for dopamine and glutamate receptors, which allows for targeted modulation of these pathways. Additionally, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have relatively low toxicity and few side effects in animal studies. However, one limitation of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid is its limited solubility in water, which can make dosing and administration challenging in some experiments.

将来の方向性

There are several potential future directions for research on 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid. One area of interest is the development of more potent and selective analogs of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, which could have improved efficacy and reduced side effects. Additionally, further studies are needed to investigate the long-term effects of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid on behavior and cognition, as well as its potential applications in the treatment of neurological disorders in humans. Finally, research on the pharmacokinetics of 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid, including its absorption, distribution, metabolism, and excretion, could provide valuable information for the development of therapeutic agents based on this compound.

合成法

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid can be synthesized through a multistep process involving the reaction of cyclohexanone with 2,3,4,5-tetrahydro-1H-1-benzazepine, followed by the addition of a carboxylic acid group to the cyclohexene ring. The final product is a white crystalline solid that can be purified through recrystallization.

科学的研究の応用

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been studied for its potential applications in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and addiction. In animal studies, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have significant effects on dopamine and glutamate receptors, which are implicated in the pathophysiology of these disorders. Additionally, 6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid has been shown to have potential as a cognitive enhancer, improving memory and learning in animal models.

特性

製品名

6-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-ylcarbonyl)cyclohex-3-ene-1-carboxylic acid

分子式

C18H21NO3

分子量

299.4 g/mol

IUPAC名

6-(2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H21NO3/c20-17(14-9-2-3-10-15(14)18(21)22)19-12-6-5-8-13-7-1-4-11-16(13)19/h1-4,7,11,14-15H,5-6,8-10,12H2,(H,21,22)

InChIキー

SHPABSKDSGXAQL-UHFFFAOYSA-N

SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)C3CC=CCC3C(=O)O

正規SMILES

C1CCN(C2=CC=CC=C2C1)C(=O)C3CC=CCC3C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。